(2-Methylcyclohexyl)hydrazine
Overview
Description
(2-Methylcyclohexyl)hydrazine is an organic compound with the molecular formula C7H16N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylcyclohexyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Reaction with Hydrazine Hydrate: 2-Methylcyclohexanone is reacted with hydrazine hydrate in the presence of an acid catalyst. The reaction mixture is heated to facilitate the formation of this compound.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be used to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
(2-Methylcyclohexyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylcyclohexyl)hydrazine involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The hydrazine group can form stable complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylhydrazine: Similar structure but lacks the methyl group.
Phenylhydrazine: Contains a phenyl group instead of a cyclohexyl group.
Benzylhydrazine: Contains a benzyl group instead of a cyclohexyl group.
Uniqueness
(2-Methylcyclohexyl)hydrazine is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(2-methylcyclohexyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-2-3-5-7(6)9-8/h6-7,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUXYOWDRGZHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600289 | |
Record name | (2-Methylcyclohexyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45659-67-4 | |
Record name | (2-Methylcyclohexyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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